Lipophilicity Shift vs. 3-Thienyl Positional Isomer
A key differentiator for N-{2-[(thiophen-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is its unique lipophilicity profile compared to its direct positional isomer, N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS 1593394-62-7). Quantitative computed data shows the 2-yl isomer has a higher XLogP3 value of 0.8, versus 0.7 for the 3-yl isomer, a difference of 0.1 log units [1]. In this context, where other computed properties like TPSA (69.4 Ų for both), molecular weight (224.32 g/mol), and hydrogen bond donors/acceptors are identical, this differential lipophilicity becomes the primary distinguishing feature [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.1 for the target 2-yl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This slight increase in lipophilicity can translate to measurably better passive membrane permeability and potentially superior oral bioavailability, a critical factor when selecting a lead scaffold for cellular assays.
- [1] PubChem. (2025). Compound Summaries for CID 75525535 and CID 75525541. National Center for Biotechnology Information. View Source
